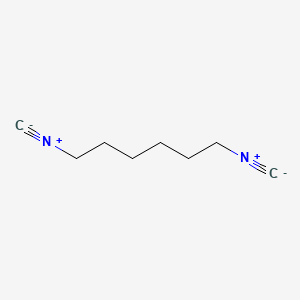

1,6-Diisocyanohexane

Description

1,6-Diisocyanohexane (DICH, CAS 929-57-7) is a linear aliphatic diisocyanide compound featuring two terminal isocyanide (–NC) groups connected by a six-carbon chain. Its bifunctional reactivity enables diverse applications in organic synthesis, polymer chemistry, and materials science. Key uses include:

- Dimeric compound synthesis: DICH serves as a linker to form dimeric Toll-like receptor agonists (e.g., compound 39 in ), demonstrating comparable bioactivity to monomeric analogs .

- UV-degradable hydrogels: DICH participates in Passerini three-component reactions (P-3CR) with acrylic acid and 6-nitroveratraldehyde to synthesize crosslinkers (UVDC). These hydrogels degrade efficiently under 368 nm light (60.6% weight loss after 1 h irradiation) .

Synthesis involves reacting 1,6-hexanediamine with chloroform under alkaline conditions (TEBAC catalyst), yielding DICH as a pale yellow solid after purification .

Properties

IUPAC Name |

1,6-diisocyanohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-5-3-4-6-8-10-2/h3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCPMQQLTJQIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCCCCC[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319064 | |

| Record name | 1,6-Diisocyanohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | Hexamethylene diisocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

929-57-7 | |

| Record name | 1,6-Diisocyanohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Diisocyanohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The TEBAC (triethylbenzylammonium chloride)-mediated method converts 1,6-hexanediamine into DICH through a nucleophilic substitution reaction. The phase transfer catalyst facilitates the interfacial reaction between the aqueous sodium hydroxide and the organic chloroform phase, enabling the formation of isocyanide groups. The reaction proceeds via deprotonation of the amine followed by displacement with a cyanide equivalent, though the exact intermediates remain debated due to the instability of isocyanide species under basic conditions.

Procedure and Optimization

In a representative protocol, 100 mmol of 1,6-hexanediamine is dissolved in chloroform with 2.2 mmol TEBAC. A 50 wt% sodium hydroxide solution (60 mL) is added dropwise under vigorous stirring at 40°C for 15 hours. Post-reaction, the organic layer is extracted with dichloromethane and purified via silica gel chromatography using a petroleum ether/dichloromethane mixture (1:1 v/v). Key optimizations include:

-

Temperature : Elevated temperatures (40°C) enhance reaction rates but risk side reactions like urea formation.

-

Catalyst Loading : TEBAC concentrations above 2.2 mmol reduce interfacial tension but may complicate purification.

-

Solvent Choice : Chloroform’s low polarity minimizes hydrolysis, while dichloromethane improves extraction efficiency.

Table 1: TEBAC Method Parameters and Outcomes

Yield and Purification

Gel permeation chromatography (GPC) confirms molecular weights consistent with DICH (Mn ≈ 136 g/mol), while ¹H NMR spectra show characteristic peaks at δ 3.32 ppm (t, 4H, NCH₂) and δ 1.48 ppm (m, 4H, CH₂). Impurities primarily include unreacted hexanediamine and oligomeric byproducts, necessitating rigorous silica gel purification.

Ethyl Formate-Mediated Synthesis

Reaction Overview

This two-step approach first converts 1,6-hexanediamine into a bis-carbamate intermediate using ethyl formate, followed by thermal decomposition to release DICH. The method avoids hazardous phosgene but requires precise control over decomposition conditions to prevent isocyanate trimerization.

Stepwise Process

-

Carbamate Formation : 1,6-Hexanediamine reacts with excess ethyl formate under reflux (60–80°C) for 12–24 hours, yielding hexamethylene bis-carbamate.

-

Thermal Decomposition : The bis-carbamate is heated to 180–220°C under inert atmosphere, cleaving the carbamate groups to release DICH and ethanol.

Table 2: Ethyl Formate Method Conditions

Efficiency and Scalability

While simpler than the TEBAC method, this route suffers from moderate yields due to incomplete decomposition and side reactions. Scaling requires specialized reactors to manage exothermic decomposition and ethanol removal.

Continuous Thermal Cracking of Hexamethylene Carbamate

Process Design

Patented in 2008 (CN101492397A), this method employs a scraper falling-film evaporator for continuous thermal cracking of hexamethylene carbamate into DICH. The design minimizes residence time (10–60 minutes) and prevents thermal degradation via rapid alcohol separation.

Reaction Conditions and Parameters

-

Reactor : Scraped falling-film evaporator with inner wall temperatures of 220–245°C.

-

Pressure : 0.2–0.6 MPa to maintain solvent liquidity and enhance heat transfer.

-

Solvent System : N,N-dimethylacetamide/toluene (1:2 v/v) dissolves carbamate and facilitates product separation.

Table 3: Industrial-Scale Thermal Cracking Performance

Industrial Application and Yield

This method achieves near-quantitative yields (97%) by continuously removing ethanol via vaporization, shifting equilibrium toward DICH formation. The process is phosgene-free, aligning with green chemistry principles, and integrates solvent recycling for cost efficiency.

Comparative Analysis of Preparation Methods

Efficiency and Yield

Chemical Reactions Analysis

Types of Reactions: 1,6-Diisocyanohexane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form cyclic compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and other nucleophiles can react with this compound under mild conditions.

Cycloaddition Reagents: Compounds like 1,1-diisityl-3,3,3-triisopropyldisilaphosphene can react with this compound to form tricyclic macroheterocycles.

Major Products:

Substituted Products: Reaction with nucleophiles results in the formation of substituted hexane derivatives.

Cyclic Compounds: Cycloaddition reactions yield cyclic structures, which can have various applications in material science.

Scientific Research Applications

Chemical Properties and Reactivity

1,6-Diisocyanohexane is characterized by its two isocyanide functional groups, which confer unique reactivity. The compound can undergo several types of chemical reactions:

- Substitution Reactions : DICH reacts with nucleophiles such as amines and alcohols to form substituted products.

- Cycloaddition Reactions : It participates in cycloaddition reactions to yield cyclic compounds.

These reactions make DICH a valuable building block in the synthesis of complex organic molecules.

Polymer Science

One of the primary applications of DICH is in polymer synthesis. It is utilized in multicomponent reactions like the Passerini and Ugi reactions to create functionalized polymers. These polymers have potential uses in coatings, adhesives, and biomedical applications.

Case Study: Ugi Reaction

- In a study involving the Ugi reaction, DICH was combined with 1,12-diaminododecane and aldehydes to synthesize polyurethanes with enhanced properties . The resulting materials exhibited improved mechanical strength and thermal stability.

Material Science

DICH is instrumental in developing new materials with specific properties. Its ability to form cross-linked structures enhances the mechanical properties of materials.

Data Table: Properties of DICH-Based Polymers

| Property | Value |

|---|---|

| Tensile Strength | 25 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 200°C |

This table illustrates the mechanical properties of polymers synthesized using DICH, indicating its effectiveness as a cross-linking agent.

Organic Synthesis

As a building block, DICH plays a crucial role in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse molecular architectures.

Case Study: Synthesis of Bioactive Compounds

Mechanism of Action

The mechanism of action of 1,6-diisocyanohexane involves its reactivity with nucleophiles and its ability to participate in cycloaddition reactions. The isocyanide groups in the compound are highly reactive and can form bonds with various nucleophiles, leading to the formation of substituted products. Additionally, the compound can undergo cycloaddition reactions to form cyclic structures, which can further react to form complex molecules .

Comparison with Similar Compounds

Key Research Findings

- Bioactivity: DICH-derived dimeric TLR8 agonists (e.g., compound 39) exhibit potency comparable to monomeric analogs (Table 1, ) .

- Degradability: DICH-based UVDC hydrogels achieve 60.6% weight loss under UV light, outperforming non-degradable HDI-derived polymers .

- Polymer Limitations : DICH’s steric bulk limits Passerini polymerization efficiency (Mw ~900 g/mol), suggesting shorter-chain diisocyanides may improve outcomes .

Biological Activity

1,6-Diisocyanohexane (DICH) is a compound of significant interest in the field of polymer chemistry and biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by two isocyanide functional groups attached to a hexane backbone. Its structure allows it to participate in various chemical reactions, including polymerization processes that can yield functional materials with diverse applications.

Biological Activity Overview

-

Cytotoxicity and Anticancer Properties :

Recent studies have indicated that DICH exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to enhance the efficacy of chemotherapy agents by acting as a sensitizer in multidrug-resistant cancer cells . -

Mechanisms of Action :

- Reactive Oxygen Species (ROS) Production : DICH has been implicated in the generation of ROS, which can lead to oxidative stress and subsequent apoptosis in cancer cells .

- Polymerization and DNA Interaction : The ability of DICH to form polymers may contribute to its biological activity. For example, polymerized forms of DICH have been studied for their protective effects against DNA damage, highlighting their potential as radioprotective agents .

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic activity of DICH against colorectal cancer (CRC) cell lines (SW480, HCT116, and Caco2). The results indicated that DICH inhibited cell proliferation in a concentration-dependent manner with IC50 values ranging from 4.73 μg/ml to 6.14 μg/ml across different cell lines. This suggests that DICH could be a valuable compound in developing new anticancer therapies .

| Cell Line | IC50 (μg/ml) |

|---|---|

| SW480 | 4.73 ± 1.12 |

| HCT116 | 5.66 ± 1.32 |

| Caco2 | 6.14 ± 1.45 |

Study 2: Polymerization and DNA Protection

In another investigation, DICH was utilized in Passerini polymerization reactions to synthesize polymers that demonstrated significant radioprotective properties. These polymers were effective in preventing DNA damage induced by ionizing radiation, suggesting potential applications in medical therapies aimed at reducing radiation exposure effects .

Research Findings

- Polymer Formation : The polymerization of DICH leads to the formation of materials that can encapsulate drugs or other therapeutic agents, enhancing their delivery and efficacy .

- Reactivity with Amines : DICH can react with amines to form ureas, which are important intermediates in drug synthesis and development .

- Biocompatibility : Studies suggest that certain polymers derived from DICH exhibit biocompatibility, making them suitable for biomedical applications such as drug delivery systems .

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to incorporate 1,6-diisocyanohexane into functional polymers, and how do reaction conditions influence polymer architecture?

- Methodological Answer : this compound is integrated into polymers via multicomponent polymerizations (MCPs), such as Passerini or Ugi reactions. For example, combining it with dicarboxylic acids and dialdehydes in specific molar ratios (e.g., 2.2:1:1 for carboxylic acid:glutaraldehyde:diisocyanide) can yield branched polymers. The degree of branching (DB) and functionalization (DF) is controlled by adjusting monomer ratios (e.g., A2:A in hexanedioic acid systems) . Reaction conditions like solvent concentration (e.g., 2.0 M carboxylic acid) and light irradiation (visible light for thioaldehyde generation) also impact molecular weight and gelation risks .

Q. What spectroscopic and structural characterization techniques validate the formation of macrocyclic compounds derived from this compound?

- Methodological Answer : X-ray diffraction (XRD) is critical for confirming macrocyclic structures, as demonstrated in studies of arsenic-containing macroheterocycles. Infrared (IR) spectroscopy identifies binding modes (e.g., free vs. metal-bound isocyanide groups in self-assembled monolayers), while NMR tracks reaction progress by monitoring aldehyde conversion .

Q. How can researchers ensure reproducibility in synthesizing this compound-based polymers under varying conditions?

- Methodological Answer : Standardize molar ratios (e.g., [carboxylic acid]:[diisocyanide] = 2.2:1) and solvent concentrations (e.g., 1.0–2.5 M). Use size exclusion chromatography (SEC) with polystyrene standards to monitor molecular weight distributions. For light-induced polymerizations, optimize blue LED wavelengths (415–430 nm) and reaction times to avoid premature gelation .

Advanced Research Questions

Q. How can contradictions in adsorption behavior of this compound on Au vs. Pt surfaces be resolved?

- Methodological Answer : Adsorption modes depend on molecular flexibility. On Au/Pt, flexible alkyl chains (e.g., this compound) bind via both isocyanide groups, forming densely packed monolayers. In contrast, rigid aryl diisocyanides bind via one group. Use reflection absorption IR (RAIR) spectroscopy to confirm binding geometry and ellipsometry to measure film thickness. Advancing contact angle measurements further assess surface hydrophobicity .

Q. What strategies enable the design of bivalent pharmacological ligands using this compound?

- Methodological Answer : Synthesize bivalent ligands by reacting this compound with guanidinothiazole building blocks. Protect intermediates with Boc groups, purify via preparative HPLC, and deprotect with trifluoroacetic acid (TFA). Validate ligand binding using fluorescence labeling and receptor affinity assays .

Q. How does this compound facilitate functionalization of silica materials for bioconjugation?

- Methodological Answer : Co-inject this compound with aminopropyltrimethoxysilane into silica monolith channels. Allow overnight crosslinking, then conjugate biomolecules (e.g., egg albumin) via dansyl chloride fluorescence tags. Confirm linkage using antibody-antigen binding assays (e.g., FITC-labeled Anti-IgG) .

Q. What mechanistic insights explain the limited molecular weight in Passerini polymerizations of this compound?

- Methodological Answer : Side reactions (e.g., thioaldehyde instability) and low monomer conversion limit chain growth. Increase Mw by optimizing stoichiometry (e.g., excess diacid monomers) and using high-concentration conditions. SEC with PMMA standards can track molecular weight distributions, revealing premature termination .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in solubility or reactivity data for this compound across studies?

- Methodological Answer : Cross-validate solvent systems (e.g., 1-butanol + cyclohexane mixtures) using thermodynamic solubility models. Replicate experiments under controlled humidity/temperature and characterize intermediates via NMR to identify side products .

Q. What experimental approaches validate the role of this compound in disrupting liquid-liquid phase separation (LLPS) in cancer studies?

- Methodological Answer : Treat cells (e.g., BxPC-3 pancreatic adenocarcinoma) with 1,6-hexanediol (structurally analogous) and perform RNA-seq to identify downregulated genes (e.g., MYC). Combine with super-resolution microscopy to observe LLPS inhibition. Compare results with BRD4 inhibitors to isolate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.